Cas no 2171786-01-7 (3-cyclopropyl-4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methoxybutanamidobutanoic acid)
3-cyclopropyl-4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methoxybutanamidobutanoic acid Chemical and Physical Properties
Names and Identifiers
-
- 3-cyclopropyl-4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methoxybutanamidobutanoic acid
- 2171786-01-7
- 3-cyclopropyl-4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxybutanamido]butanoic acid
- EN300-1529198
-
- Inchi: 1S/C27H32N2O6/c1-34-13-12-24(26(32)28-15-18(14-25(30)31)17-10-11-17)29-27(33)35-16-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-9,17-18,23-24H,10-16H2,1H3,(H,28,32)(H,29,33)(H,30,31)
- InChI Key: WNNZJOSRANWJJH-UHFFFAOYSA-N
- SMILES: OC(CC(CNC(C(CCOC)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O)C1CC1)=O
Computed Properties
- Exact Mass: 480.22603674g/mol
- Monoisotopic Mass: 480.22603674g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 35
- Rotatable Bond Count: 13
- Complexity: 719
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 114Ų
3-cyclopropyl-4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methoxybutanamidobutanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1529198-0.05g |
3-cyclopropyl-4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxybutanamido]butanoic acid |
2171786-01-7 | 0.05g |
$2829.0 | 2023-05-26 | ||
| Enamine | EN300-1529198-0.1g |
3-cyclopropyl-4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxybutanamido]butanoic acid |
2171786-01-7 | 0.1g |
$2963.0 | 2023-05-26 | ||
| Enamine | EN300-1529198-0.25g |
3-cyclopropyl-4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxybutanamido]butanoic acid |
2171786-01-7 | 0.25g |
$3099.0 | 2023-05-26 | ||
| Enamine | EN300-1529198-0.5g |
3-cyclopropyl-4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxybutanamido]butanoic acid |
2171786-01-7 | 0.5g |
$3233.0 | 2023-05-26 | ||
| Enamine | EN300-1529198-1.0g |
3-cyclopropyl-4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxybutanamido]butanoic acid |
2171786-01-7 | 1g |
$3368.0 | 2023-05-26 | ||
| Enamine | EN300-1529198-2.5g |
3-cyclopropyl-4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxybutanamido]butanoic acid |
2171786-01-7 | 2.5g |
$6602.0 | 2023-05-26 | ||
| Enamine | EN300-1529198-5.0g |
3-cyclopropyl-4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxybutanamido]butanoic acid |
2171786-01-7 | 5g |
$9769.0 | 2023-05-26 | ||
| Enamine | EN300-1529198-10.0g |
3-cyclopropyl-4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxybutanamido]butanoic acid |
2171786-01-7 | 10g |
$14487.0 | 2023-05-26 | ||
| Enamine | EN300-1529198-50mg |
3-cyclopropyl-4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxybutanamido]butanoic acid |
2171786-01-7 | 50mg |
$2829.0 | 2023-09-26 | ||
| Enamine | EN300-1529198-100mg |
3-cyclopropyl-4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxybutanamido]butanoic acid |
2171786-01-7 | 100mg |
$2963.0 | 2023-09-26 |
3-cyclopropyl-4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methoxybutanamidobutanoic acid Related Literature
-
Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
-
Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
-
J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
-
Guo Yu,Yuanhui Zhang,Lance Schideman,Ted Funk,Zhichao Wang Energy Environ. Sci., 2011,4, 4587-4595
Additional information on 3-cyclopropyl-4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methoxybutanamidobutanoic acid
Comprehensive Analysis of 3-cyclopropyl-4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methoxybutanamidobutanoic acid (CAS No. 2171786-01-7)
The compound 3-cyclopropyl-4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methoxybutanamidobutanoic acid (CAS No. 2171786-01-7) is a highly specialized organic molecule with significant applications in peptide synthesis and pharmaceutical research. Its complex structure, featuring a cyclopropyl group and a fluorenylmethoxycarbonyl (Fmoc) protecting group, makes it a valuable intermediate in the development of novel therapeutics. Researchers and industry professionals frequently search for this compound due to its role in solid-phase peptide synthesis (SPPS), a technique widely used in drug discovery and biotechnology.
In recent years, the demand for custom peptide synthesis has surged, driven by advancements in biopharmaceuticals and personalized medicine. The Fmoc-protected amino acid derivative nature of this compound ensures its compatibility with modern peptide coupling methodologies, such as those employing HATU or PyBOP as activators. This aligns with the growing interest in green chemistry and sustainable synthesis, as researchers seek efficient and environmentally friendly ways to produce peptides.
The cyclopropyl moiety in this molecule is particularly noteworthy, as it is often incorporated into drug candidates to enhance metabolic stability and bioavailability. This structural feature has been explored in the context of GPCR-targeted drugs and enzyme inhibitors, topics that dominate current medicinal chemistry discussions. Additionally, the methoxybutanamido side chain contributes to the compound's solubility and reactivity, making it a versatile building block for structure-activity relationship (SAR) studies.
From a synthetic chemistry perspective, the compound's CAS No. 2171786-01-7 serves as a unique identifier, ensuring precise communication among researchers and suppliers. Its inclusion in chemical databases and catalogs highlights its importance in the fine chemicals market. Laboratories focusing on high-throughput screening or combinatorial chemistry often prioritize such well-characterized intermediates to streamline their workflows.
As the pharmaceutical industry continues to explore peptide-based therapeutics for conditions ranging from diabetes to oncology, intermediates like 3-cyclopropyl-4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methoxybutanamidobutanoic acid will remain in high demand. Its role in enabling the synthesis of bioactive peptides and peptidomimetics underscores its relevance in cutting-edge research. Future developments may focus on optimizing its synthetic routes or expanding its applications in drug delivery systems, further solidifying its position in the chemical innovation landscape.
2171786-01-7 (3-cyclopropyl-4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methoxybutanamidobutanoic acid) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)